N-((4-hydroxychroman-4-yl)methyl)-1-naphthamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-((4-hydroxychroman-4-yl)methyl)-1-naphthamide is a chemical compound that has garnered attention in scientific research due to its unique structure and potential applications. This compound features a chroman ring system linked to a naphthamide moiety, which contributes to its distinct chemical properties and biological activities.
Mechanism of Action
Target of Action
The primary target of the compound N-((4-hydroxychroman-4-yl)methyl)-1-naphthamide, also known as N-[(4-hydroxy-3,4-dihydro-2H-1-benzopyran-4-yl)methyl]naphthalene-1-carboxamide, is the 16 kDa Plasmodium falciparum parasitophorous vacuole membrane protein Pfs16 . This protein plays a crucial role in the life cycle of the malaria parasite, particularly in the formation of male gametes .
Mode of Action
The compound interacts with its target, Pfs16, by stabilizing it in lysates from activated mature gametocytes . This interaction blocks male gamete formation in the malaria parasite life cycle and subsequently prevents the transmission of the parasite to the mosquito .
Biochemical Pathways
The compound affects the biochemical pathways involved in the formation of male gametes in the malaria parasite . By targeting Pfs16, it disrupts the normal functioning of these pathways, leading to a block in the transmission of the parasite .
Result of Action
The result of the compound’s action is the inhibition of male gamete formation in the malaria parasite, which effectively blocks the transmission of the parasite to the mosquito . This makes the compound a potential candidate for the development of transmission-blocking antimalarials .
Biochemical Analysis
Biochemical Properties
It has been found to interact with the 16 kDa Plasmodium falciparum parasitophorous vacuole membrane protein Pfs16 . This interaction suggests that N-((4-hydroxychroman-4-yl)methyl)-1-naphthamide may have a role in the regulation of protein function and stability within the cell .
Cellular Effects
In terms of cellular effects, this compound has been shown to block male gamete formation in the malaria parasite life cycle . This suggests that the compound may have a significant impact on cellular processes related to reproduction and transmission in this organism .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with the Plasmodium falciparum parasitophorous vacuole membrane protein Pfs16 . This interaction appears to stabilize Pfs16 in lysates from activated mature gametocytes, suggesting a potential mechanism for the compound’s observed effects on male gamete formation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((4-hydroxychroman-4-yl)methyl)-1-naphthamide typically involves the reaction of 4-hydroxychroman-4-ylmethylamine with 1-naphthoyl chloride under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid byproduct. The reaction mixture is stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reactant concentrations, to maximize yield and purity. Additionally, purification techniques like recrystallization or chromatography would be employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
N-((4-hydroxychroman-4-yl)methyl)-1-naphthamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group on the chroman ring can be oxidized to form a ketone or aldehyde.
Reduction: The naphthamide moiety can be reduced to form corresponding amines.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a chromanone derivative, while reduction of the naphthamide moiety would produce a naphthylamine derivative.
Scientific Research Applications
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound has shown potential as a bioactive molecule, with studies indicating its ability to inhibit certain biological processes.
Medicine: Research has explored its potential as a therapeutic agent, particularly in targeting specific proteins or pathways involved in diseases.
Industry: Its unique chemical properties make it a candidate for use in materials science and the development of new materials with specific functionalities.
Comparison with Similar Compounds
Similar Compounds
N-((4-hydroxychroman-4-yl)methyl)-sulfonamide: This compound shares a similar chroman structure but has a sulfonamide group instead of a naphthamide moiety.
N-((4-hydroxychroman-4-yl)methyl)cinnamamide: This compound features a cinnamamide group, offering different chemical and biological properties.
Uniqueness
N-((4-hydroxychroman-4-yl)methyl)-1-naphthamide stands out due to its unique combination of a chroman ring and a naphthamide group. This structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
N-[(4-hydroxy-2,3-dihydrochromen-4-yl)methyl]naphthalene-1-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19NO3/c23-20(17-9-5-7-15-6-1-2-8-16(15)17)22-14-21(24)12-13-25-19-11-4-3-10-18(19)21/h1-11,24H,12-14H2,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCCVQOKQRCQWQL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=CC=CC=C2C1(CNC(=O)C3=CC=CC4=CC=CC=C43)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.